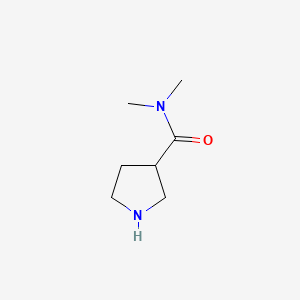

N,N-dimethylpyrrolidine-3-carboxamide

Description

Significance and Context within Contemporary Chemical Sciences

N,N-dimethylpyrrolidine-3-carboxamide is a derivative of pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle. evitachem.com The pyrrolidine ring is a significant structural motif, or scaffold, found in numerous biologically active molecules and natural products. frontiersin.orgnih.gov Its prevalence in medicinal chemistry highlights its importance, as the scaffold is featured in many drugs approved by the U.S. Food and Drug Administration (FDA). d-nb.info The three-dimensional and non-planar structure of the pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space, which is crucial in drug design. d-nb.inforesearchgate.net

The compound is also classified as a tertiary amide. evitachem.com Amides, in general, are fundamental functional groups in organic chemistry, and N,N-disubstituted amides like this one are recognized for their roles as solvents and reagents in various chemical transformations. evitachem.com The specific combination of the pyrrolidine ring and the N,N-dimethylcarboxamide group in one molecule provides a unique building block for the synthesis of more complex chemical structures. Its significance lies in its potential as an intermediate in the development of new compounds with desired chemical and biological properties. frontiersin.org

Scope and Objectives of Academic Inquiry into the Chemical Compound

Academic and industrial research into this compound is primarily centered on its applications in organic synthesis and medicinal chemistry. evitachem.com The main objective is to utilize this compound as a starting material or intermediate for creating more elaborate molecules. frontiersin.org Researchers are investigating its reactivity and how it can be incorporated into larger molecular frameworks.

A key area of inquiry involves the synthesis of the compound itself. Method development focuses on achieving efficient and high-yield production from accessible starting materials. evitachem.com For instance, research has explored one-pot reactions to synthesize this compound with yields reported to be over 60% under optimized conditions. evitachem.com

The synthesis process typically begins with pyrrolidine derivatives and involves the use of dimethylamine (B145610) and coupling agents, such as carbodiimides, to form the amide bond under controlled heating. evitachem.com Further academic exploration includes the characterization of its chemical and physical properties to establish a foundational dataset for future applications.

Detailed Research Findings

The synthesis of this compound has been approached through standard amidation reactions. A common method involves the coupling of a pyrrolidine-3-carboxylic acid derivative with dimethylamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid, followed by the nucleophilic attack of dimethylamine to form the stable amide bond.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol nih.gov |

| Appearance | Solid cymitquimica.com |

| Purity | 97% - 98% cymitquimica.comcymitquimica.com |

| InChI Key | XFLOKZZHINFHNW-UHFFFAOYNA-N cymitquimica.com |

This table is interactive. Users can sort columns by clicking on the headers.

Historical Perspective on Pyrrolidine Carboxamide Research Architectures

The research architecture for pyrrolidine carboxamides is built upon a long history of studying both pyrrolidine and carboxamide functionalities. Pyrrolidine chemistry has its roots in the study of natural products, particularly alkaloids. frontiersin.org The amino acid proline, a substituted pyrrolidine, has been a cornerstone, serving as a chiral precursor for the stereoselective synthesis of many complex molecules and pharmaceuticals. nih.gov

The development of synthetic methods for pyrrolidine derivatives has been a significant focus. Techniques such as the Michael addition have been refined to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which are direct precursors to compounds like this compound. rsc.orgresearchgate.net High-throughput screening has also been employed to discover novel pyrrolidine carboxamides with specific biological activities, such as inhibitors of enzymes like InhA from Mycobacterium tuberculosis. nih.gov

The study of carboxamides has an equally rich history. The amide bond is one of the most fundamental linkages in organic chemistry and biology. Research into carboxamide synthesis has led to a vast array of coupling reagents and conditions. evitachem.com In recent decades, there has been a significant effort to design and synthesize novel carboxamide derivatives, such as those based on coumarin (B35378) and other heterocyclic scaffolds, to explore their potential in various fields, including materials science and pharmaceuticals. researchgate.netmdpi.com The convergence of these two extensive research areas provides the foundation for the contemporary investigation of hybrid structures like this compound.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)6-3-4-8-5-6/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLOKZZHINFHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies and Mechanistic Pathways for N,n Dimethylpyrrolidine 3 Carboxamide

Strategies for the Preparation of N,N-Dimethylpyrrolidine-3-carboxamide

The primary route for the synthesis of this compound involves the formation of an amide bond between a pyrrolidine-3-carboxylic acid precursor and dimethylamine (B145610). The efficiency of this transformation is highly dependent on the choice of starting materials and the optimization of reaction conditions.

Precursor Selection and Optimization of Starting Materials

The most direct and commonly employed precursor for the synthesis of this compound is pyrrolidine-3-carboxylic acid. This starting material is commercially available in both its racemic and enantiomerically pure forms, such as (S)-(+)-pyrrolidine-3-carboxylic acid. The selection of the precursor is dictated by the desired stereochemistry of the final product. For the synthesis of the racemic compound, racemic pyrrolidine-3-carboxylic acid is a suitable starting point.

The nitrogen atom of the pyrrolidine (B122466) ring is often protected during the amide coupling reaction to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This protection strategy ensures that the amide bond formation occurs exclusively at the carboxylic acid moiety. Following the coupling reaction, the Boc group can be removed under acidic conditions.

The other key starting material is dimethylamine, which is typically used in its gaseous form or as a solution in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethanol. An excess of dimethylamine is often employed to drive the reaction to completion.

Reagent Systems and Reaction Condition Optimization

The formation of the amide bond between the carboxylic acid and dimethylamine requires the use of a coupling reagent to activate the carboxylic acid. A variety of coupling reagents have been developed for amide bond synthesis, and their choice can significantly impact the yield and purity of the final product. evitachem.com

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. nih.gov Other effective coupling reagents belong to the phosphonium (B103445) and uronium salt families, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.gov

The optimization of reaction conditions involves the selection of an appropriate solvent, temperature, and reaction time. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for these coupling reactions. The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate. Optimized procedures for the synthesis of this compound have reported yields exceeding 60%. evitachem.com

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |

| EDC | HOBt | DCM, DMF | Water-soluble byproducts, mild conditions. | Can lead to racemization if used alone. |

| DCC | HOBt | DCM | Inexpensive, efficient. | Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove. |

| HATU | - | DMF | High efficiency, low racemization, fast reaction times. | More expensive than carbodiimides. |

| BOP | - | DMF | Effective for sterically hindered substrates. | Benzotriazole byproduct is a potential explosive hazard. |

Advanced Approaches in Scalable Synthesis

The scalable synthesis of this compound presents challenges common to many fine chemical manufacturing processes, including the need for cost-effective reagents, high yields, and straightforward purification procedures. For large-scale production, the direct thermal amidation of a carboxylic acid with an amine can be an attractive alternative to using expensive coupling reagents. This method involves heating the carboxylic acid and amine at elevated temperatures, often under pressure, to drive off the water formed during the reaction. While this approach is atom-economical, it may require harsh conditions that could lead to side reactions or racemization.

Another consideration for scalable synthesis is the use of flow chemistry. Continuous flow reactors can offer improved heat and mass transfer, better control over reaction parameters, and enhanced safety for highly exothermic or hazardous reactions. The synthesis of amides in flow reactors has been demonstrated to be an efficient and scalable method.

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for the biological activity of its derivatives. Therefore, methods for the stereoselective synthesis of this compound are of significant interest.

Enantioselective Pathways for Pyrrolidine-3-Carboxamide (B1289381) Chirality Control

The most straightforward approach to obtaining an enantiomerically pure this compound is to start from a chiral precursor, such as (S)-(+)-pyrrolidine-3-carboxylic acid or its (R)-enantiomer. These chiral starting materials can be subjected to the amide coupling conditions described previously to yield the corresponding enantiomerically pure product.

Alternatively, asymmetric synthesis methodologies can be employed to create the chiral center during the formation of the pyrrolidine ring. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. For instance, the enantioselective Michael addition of nitroalkanes to α,β-unsaturated esters, catalyzed by a chiral amine, can produce a precursor that can be subsequently cyclized to form the pyrrolidine ring with high enantiomeric excess. rsc.org

Diastereoselective Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of this compound introduces the possibility of diastereomers. Diastereoselective control can be achieved through various strategies. One common method is the use of a chiral auxiliary, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

For example, the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene is a powerful method for constructing the pyrrolidine ring. When a chiral auxiliary is incorporated into either the azomethine ylide or the alkene, the cycloaddition can proceed with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched substituted pyrrolidine. Multicomponent reactions have also been developed for the highly diastereoselective synthesis of functionalized pyrrolidines in a single step. nih.gov

Table 2: Examples of Stereoselective Synthesis of Pyrrolidine Derivatives

| Reaction Type | Catalyst/Auxiliary | Substrates | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Michael Addition | Chiral Amine | α,β-Unsaturated Ester, Nitroalkane | up to 97% e.e. | rsc.org |

| 1,3-Dipolar Cycloaddition | Chiral Auxiliary | Azomethine Ylide, Alkene | >95:5 d.r. | N/A |

| Multicomponent Reaction | TiCl₄ | Phenyldihydrofuran, N-tosyl imino ester, Silane reagent | Single diastereomer | nih.gov |

Note: The data in this table are representative of stereoselective methods for synthesizing pyrrolidine rings and may not be specific to this compound.

Investigation of Reaction Mechanisms in Amide Bond Formation

The formation of the amide bond in this compound is a critical step in its synthesis, typically achieved through the coupling of a pyrrolidine-3-carboxylic acid derivative with dimethylamine. The mechanism of this transformation is highly dependent on the coupling reagents and reaction conditions employed.

Role of this compound as Electrophile or Nucleophile in Organic Transformations

The reactivity of this compound is characterized by its potential to act as both a nucleophile and an electrophile, a duality dictated by its structural components. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring imparts nucleophilic character, allowing it to participate in reactions where it donates this electron pair. The basicity and, consequently, the nucleophilicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov

Conversely, the carbonyl carbon of the carboxamide group is electrophilic. This electrophilicity is a result of the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. This electrophilic nature is fundamental to reactions such as hydrolysis or other nucleophilic acyl substitution reactions. The outcome of reactions involving N-benzylpyrene-1-carboxamide, a related aromatic amide, has been shown to be highly dependent on the electrophile used, leading to substitution at different positions or even intramolecular cyclization. escholarship.org

Studies on Coupling Reaction Mechanisms

The synthesis of this compound and its analogs often relies on amide coupling reactions. These reactions typically involve the activation of a carboxylic acid, such as a protected pyrrolidine-3-carboxylic acid, followed by reaction with an amine. A variety of coupling reagents have been developed to facilitate this process, each with its own mechanistic nuances.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). The general mechanism for carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the desired amide and a urea (B33335) byproduct. nih.gov Alternatively, in the presence of HOBt, the O-acylisourea can react to form an active ester, which then acylates the amine. This latter pathway can often suppress side reactions and reduce racemization in chiral substrates. nih.gov

The choice of solvent, base, and the specific coupling reagent can significantly impact the reaction's efficiency and the purity of the final product. For instance, in the synthesis of functionalized amide derivatives from electron-deficient amines, a combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective. nih.gov

Kinetic Analysis of Synthetic Processes

The rate of amide bond formation is a critical parameter in optimizing synthetic protocols. Kinetic studies of amide coupling reactions provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. While specific kinetic data for the synthesis of this compound is not extensively reported, studies on similar systems offer a general understanding.

For carbodiimide/HOBt mediated couplings, kinetic measurements have shown that the reaction rate can be independent of the HOBt concentration, indicating that the formation of the O-acylisourea from the carboxylic acid and the carbodiimide is the rate-determining step. growingscience.com The pH of the reaction medium also plays a crucial role, as it affects the protonation state of the carbodiimide and the carboxylate, thereby influencing the reaction rate. growingscience.com

Kinetic analyses of peptide-catalyzed reactions have revealed that the rate-limiting steps can be the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine, rather than the initial enamine formation. nih.gov Such mechanistic insights derived from kinetic studies are instrumental in optimizing catalyst loading and reaction conditions for efficient synthesis. nih.gov

Derivatization and Functionalization Strategies

The pyrrolidine carboxamide scaffold is a versatile platform for the development of new chemical entities with diverse biological activities. Derivatization and functionalization at both the pyrrolidine ring and the carboxamide moiety are key strategies to explore the chemical space and modulate the properties of the molecule.

Introduction of Diverse Substituents on the Pyrrolidine Ring System

The pyrrolidine ring of this compound offers multiple positions for the introduction of various substituents, leading to a wide range of analogs with potentially altered biological activities and physicochemical properties.

Strategies for functionalizing the pyrrolidine ring include:

Substitution at the Nitrogen Atom: The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-arylation, or acylation reactions. For example, N-aryl-substituted pyrrolidines can be synthesized through successive reductive amination of diketones with anilines. escholarship.org

Substitution at Carbon Atoms: The carbon atoms of the pyrrolidine ring can be functionalized using various synthetic methodologies. For instance, nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles can be employed to construct functionalized 2,4-disubstituted pyrrolidines. The introduction of substituents can significantly influence the conformation of the pyrrolidine ring, which in turn can affect its biological activity. nih.gov

The following table illustrates examples of functionalization on the pyrrolidine ring of related carboxamide structures:

| Starting Material | Reagents and Conditions | Product | Reference |

| Diketo-esters | Primary amines, NaBH(OAc)3 | N-Substituted 3-alkoxycarbonylpyrrolidines | N/A |

| γ-(N-Arylamino)alkenes | Vinyl bromides, Pd(0) catalyst, base | N-Aryl-2-allylpyrrolidines | N/A |

| N-Allylic substituted α-amino nitriles | Nucleophilic phosphine (B1218219) catalyst | Functionalized 2,4-disubstituted pyrrolidines |

Chemical Modifications at the Carboxamide Moiety

The carboxamide group itself is a key functional handle that can be modified to tune the properties of the molecule. Modifications can be made to both the carbonyl group and the nitrogen substituents.

Common modifications include:

Variation of the N-Substituents: The dimethylamino group can be replaced with other alkyl or aryl groups to explore structure-activity relationships. This is typically achieved by using different primary or secondary amines in the amide coupling reaction during the synthesis.

Conversion to Other Functional Groups: The amide bond can be hydrolyzed under acidic or basic conditions to revert to the corresponding carboxylic acid. It can also be reduced to an amine. While the amide bond is generally stable, its reactivity can be exploited for further transformations.

The following table provides examples of modifications at the carboxamide moiety in related systems:

| Starting Amide | Reagents and Conditions | Resulting Functional Group | Reference |

| Primary Carboxamide | Dehydrating agent (e.g., POCl3) | Nitrile | |

| Tertiary Amide | Reducing agent (e.g., LiAlH4) | Tertiary Amine | N/A |

| N-Aryl Carboxamide | Condensation with acid chlorides | N-Aryl Imides |

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the optimization of its properties for various applications.

Regioselective and Chemoselective Functionalization Approaches

The synthesis of this compound and its analogs often requires precise control over the substitution pattern on the pyrrolidine ring. Regioselective and chemoselective functionalization strategies are paramount in achieving this control, allowing for the introduction of various substituents at specific positions while leaving other functional groups intact.

One prominent regioselective approach involves the direct functionalization of C–H bonds. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for the functionalization of pyrrolidine-3-carboxamide derivatives. acs.org For instance, employing a specialized directing group, it is possible to achieve arylation selectively at the C4 position of the pyrrolidine ring. acs.org Studies involving deuteration have shown that under certain conditions, deuterium (B1214612) incorporation is favored at the C4 position over the C2 position, highlighting the regioselectivity of the method. acs.org Specifically, both cis- and trans-C(4)–H bonds underwent significant deuteration. acs.org

Another powerful strategy for regioselective synthesis is the use of asymmetric Michael addition reactions. This approach has been successfully applied to the synthesis of 5-alkylsubstituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.org By utilizing organocatalysts, it is possible to achieve highly enantiomerically enriched products in a concise manner. researchgate.netrsc.org For example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, followed by subsequent chemical transformations, yields 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess. researchgate.netrsc.org

Furthermore, C(sp³)–H activation methodologies have been employed for the stereoselective synthesis of complex pyrrolidine derivatives. nih.gov These strategies allow for the introduction of aryl groups at specific positions on the pyrrolidine scaffold, leading to the formation of highly substituted and stereochemically defined products. nih.gov The choice of catalyst and directing group is crucial for controlling the regioselectivity of these transformations.

The table below summarizes key findings in the regioselective functionalization of pyrrolidine-3-carboxamide precursors.

| Reaction Type | Position Functionalized | Reagents/Catalyst | Key Findings | Reference |

| Palladium-Catalyzed C(sp³)–H Arylation | C4 | Pd(OAc)₂, Directing Group | Favored arylation at the C4 position over C2. | acs.org |

| Deuteration | C4 and C2 | - | Higher deuterium incorporation at C4 compared to C2. | acs.org |

| Asymmetric Michael Addition | C5 | Organocatalyst | Synthesis of highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids. | researchgate.netrsc.org |

| C(sp³)–H Activation | C3 | - | Stereoselective synthesis of 3-aryl-pyrrolidine derivatives. | nih.gov |

Advanced Spectroscopic Analysis for Structural and Dynamic Characterization of N,n Dimethylpyrrolidine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Assignment

NMR spectroscopy serves as a powerful method for the conformational analysis of small organic molecules, providing detailed information about stereoelectronic interactions that dictate conformational stability. nih.gov By measuring parameters like spin-spin coupling constants and observing chemical shift changes, the populations of different conformers in solution can be determined. nih.govcopernicus.org

The unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts for N,N-dimethylpyrrolidine-3-carboxamide is the foundational step for any detailed structural analysis. This is routinely accomplished using a suite of two-dimensional (2D) NMR experiments. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the pyrrolidine (B122466) ring, allowing for the assignment of adjacent protons (e.g., H2 with H3, H3 with H4, and H4 with H5).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals for the CH and CH₂ groups of the pyrrolidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbonyl carbon by its correlation to protons on C2 and C4, and for confirming the connectivity of the N,N-dimethyl groups to the amide nitrogen through their correlation to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are in close proximity. For this compound, NOE or ROE correlations would be expected between the protons of the N-methyl groups and the protons at the C2 and C4 positions of the pyrrolidine ring. The relative intensities of these correlations can provide insights into the preferred conformation of the ring and the orientation of the carboxamide side chain. rsc.org

The following table summarizes the expected NMR data based on the application of these techniques.

Interactive Data Table: Predicted ¹H and ¹³C NMR Assignments and Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOE/ROESY Correlations |

| 2 | ~2.8 - 3.2 | ~55 | C=O, C4 | H3, H4, H5, N-CH₃ |

| 3 | ~2.9 - 3.3 | ~40 | C=O, C2, C5 | H2, H4, H5 |

| 4 | ~1.9 - 2.2 | ~28 | C2, C3, C5 | H2, H3, H5 |

| 5 | ~2.7 - 3.1 | ~48 | C3, C4 | H2, H3, H4 |

| C=O | - | ~175 | - | - |

| N-CH₃ (syn) | ~2.95 | ~36 | C=O | H2, N-CH₃ (anti) |

| N-CH₃ (anti) | ~2.85 | ~35 | C=O | H2, N-CH₃ (syn) |

Amides, including this compound, exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to the partial double bond character arising from resonance. This phenomenon often results in the presence of distinct rotational isomers (rotamers) that can be observed on the NMR timescale. researchgate.net

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study this dynamic process. vnu.edu.vn

At low temperatures, the rotation around the amide C-N bond is slow on the NMR timescale. This would lead to the observation of two separate signals for the non-equivalent N-methyl groups, as one is syn and the other is anti to the carbonyl oxygen.

As the temperature is increased, the rate of rotation increases. The two distinct N-methyl signals will broaden and eventually merge into a single, time-averaged signal at the coalescence temperature (Tc). researchgate.net

By analyzing the line shape of the signals at different temperatures, or by using the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides a quantitative measure of the rotational hindrance around the amide bond. researchgate.netresearchgate.net Similar studies on related amide systems have revealed energy barriers in the range of 15-17 kcal/mol. researchgate.net

The pyrrolidine ring itself is not planar and undergoes rapid conformational changes between different puckered forms (e.g., envelope and twist conformations). VT-NMR can also be used to study these dynamics, although the energy barriers are typically much lower than for amide bond rotation and may require significantly lower temperatures to resolve individual conformers.

Interactive Data Table: Hypothetical VT-NMR Data for N-Methyl Protons

| Temperature | Appearance of N-CH₃ Signals | Exchange Rate |

| Low Temperature (e.g., -40 °C) | Two sharp singlets | Slow |

| Coalescence Temperature (Tc) | One broad singlet | Intermediate |

| High Temperature (e.g., 100 °C) | One sharp singlet | Fast |

The substitution of an atom with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), can induce small but measurable changes in NMR chemical shifts, known as isotope effects. nih.gov These effects arise from differences in the zero-point vibrational energies of the isotopologues and can be transmitted through bonds (n-bond isotope effects) or through space. nih.govnih.gov

While primary isotope effects involve substitution at the observed nucleus, secondary isotope effects occur when substitution takes place at a neighboring position. fu-berlin.de For this compound, selective deuteration of the pyrrolidine ring could provide subtle mechanistic and structural information:

Conformational Probes: The magnitude of two- and three-bond deuterium isotope effects (²ΔC(D) and ³ΔC(D)) on ¹³C chemical shifts can be dependent on the dihedral angle between the substituted C-D bond and the observed carbon. This relationship can be used to gain finer details about the preferred puckering of the pyrrolidine ring.

Hydrogen Bonding Insights: In studies involving intermolecular interactions, the formation of a hydrogen bond can be perturbed by deuteration. A slight weakening of a hydrogen bond upon H/D replacement can cause changes in the strength of neighboring interactions, leading to observable long-range isotope effects in the proton spectra. fu-berlin.demdpi.com For example, if the carbonyl oxygen of this compound were to accept a hydrogen bond from a deuterated solvent, small shifts in the signals of the ring protons might be observed, providing evidence and insight into the nature of the interaction.

Infrared (IR) Spectroscopy for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. s-a-s.org For this compound, IR analysis is particularly useful for characterizing the amide functionality and studying non-covalent interactions.

The IR spectrum of this compound is dominated by absorptions related to its tertiary amide group and the aliphatic pyrrolidine ring. The most characteristic vibrations include:

C-H Stretching: Absorptions in the 2850-2950 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the pyrrolidine ring and the N-methyl groups. ucla.edu

Amide I Band: This is the most intense and useful band in the amide's IR spectrum, appearing in the range of 1630-1690 cm⁻¹. ucla.edu It is primarily due to the C=O stretching vibration. nih.govlibretexts.org Its exact position is sensitive to the molecular environment, including solvent and hydrogen bonding.

C-N Stretching: The stretching vibration of the amide C-N bond is coupled with other vibrations and contributes to bands in the fingerprint region, often referred to as the Amide III band in secondary amides. For tertiary amides, strong C-N stretching bands are typically observed between 1400-1310 cm⁻¹. s-a-s.org

CH₂/CH₃ Bending: Vibrations corresponding to the scissoring and bending of the CH₂ groups in the pyrrolidine ring and the CH₃ groups occur in the 1400-1470 cm⁻¹ range. s-a-s.org

Since this compound is a tertiary amide, its spectrum will notably lack the N-H stretching (~3300 cm⁻¹) and N-H bending (Amide II, ~1550 cm⁻¹) bands that are characteristic of primary and secondary amides. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850 - 2950 | Medium to Strong |

| Amide C=O | Stretch (Amide I) | 1630 - 1690 | Strong |

| Alkyl CH₂/CH₃ | Bending | 1400 - 1470 | Medium |

| Amide C-N | Stretch | 1310 - 1400 | Medium to Strong |

The position of the Amide I (C=O stretch) band is highly sensitive to the local environment, making it an excellent probe for intermolecular interactions. nih.gov The carbonyl oxygen is a strong hydrogen bond acceptor.

When this compound is dissolved in a protic solvent like an alcohol or water, the carbonyl oxygen can form a hydrogen bond with the solvent's hydroxyl proton. This interaction weakens the C=O double bond, causing its stretching vibration to occur at a lower frequency (a redshift). The magnitude of this shift provides an indication of the strength of the hydrogen bond.

By performing concentration-dependent IR studies in a non-polar solvent, one could also investigate self-association via dipole-dipole interactions between molecules, although these effects on the C=O band are generally less pronounced than those from hydrogen bonding.

Mass Spectrometry (MS) in Characterizing Reaction Products and Intermediates

Mass spectrometry is an indispensable analytical technique for the elucidation of molecular structures, providing critical information on the molecular weight and fragmentation pathways of analytes. In the context of this compound, mass spectrometry is pivotal for confirming its synthesis and identifying any related intermediates or byproducts.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry of this compound induces the formation of a molecular ion (M•+), which subsequently undergoes characteristic fragmentation. The analysis of these fragments provides a veritable fingerprint of the molecule, allowing for its unambiguous structural confirmation. The fragmentation of tertiary amides and pyrrolidine rings typically proceeds via predictable pathways, primarily involving α-cleavage adjacent to the nitrogen atoms due to the stabilization of the resulting cation.

For this compound, two primary α-cleavage sites dictate the major fragmentation routes:

Cleavage adjacent to the pyrrolidine ring nitrogen: This involves the loss of a hydrogen atom or larger substituents from the carbon atoms alpha to the ring nitrogen, leading to the formation of a stable iminium ion.

Cleavage of the amide group: The bond between the carbonyl carbon and the tertiary nitrogen (N-CO) can cleave, leading to the formation of an acylium ion or a nitrogen-containing fragment. Another significant fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, which can lead to the loss of the carboxamide moiety.

A representative fragmentation pattern is detailed in the table below. The analysis of these specific mass-to-charge (m/z) ratios allows for the reconstruction of the parent molecule's structure.

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 142 | [C₇H₁₄N₂O]•+ | Molecular Ion (M•+) |

| 125 | [M - NH₂CH₃]•+ | Loss of dimethylamine (B145610) radical |

| 98 | [C₅H₈NO]+ | Cleavage of C-C bond between pyrrolidine ring and carbonyl group, followed by loss of dimethylamine |

| 72 | [CON(CH₃)₂]+ | Formation of the dimethylcarbamoyl cation |

| 70 | [C₄H₈N]+ | α-cleavage at C2-C3 bond of the pyrrolidine ring, loss of the carboxamide group |

| 44 | [N(CH₃)₂]+ | Cleavage of the amide C-N bond |

High-Resolution Mass Spectrometry in Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. This precision is crucial for determining the elemental composition of a molecule, a capability that distinguishes it from nominal mass spectrometry.

For this compound, the molecular formula is C₇H₁₄N₂O. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da), hydrogen (¹H = 1.00783 Da), nitrogen (¹⁴N = 14.00307 Da), and oxygen (¹⁶O = 15.99491 Da), the theoretical monoisotopic mass can be calculated with high precision. The molecular weight is cited as 142.20 g/mol .

In electrospray ionization (ESI), a soft ionization technique often coupled with HRMS, the compound is typically observed as a protonated molecule, [M+H]⁺.

Molecular Formula: C₇H₁₄N₂O

Calculated Monoisotopic Mass: 142.11061 Da

Calculated Exact Mass of [M+H]⁺: 143.11822 Da

HRMS analysis can definitively confirm the elemental formula C₇H₁₄N₂O by measuring the m/z of the protonated molecule and finding it to correspond to the calculated value within a very low error margin (typically < 5 ppm). This level of accuracy allows for the differentiation of this compound from other isomeric compounds that have the same nominal mass but different elemental compositions.

Complementary Spectroscopic Methods for Comprehensive Molecular Characterization

While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive characterization of this compound necessitates the use of complementary spectroscopic techniques. Raman and electronic spectroscopy offer orthogonal insights into the molecule's vibrational modes and electronic structure, respectively.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. It provides a characteristic "fingerprint" spectrum based on the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy.

The Raman spectrum of this compound is dominated by signals corresponding to the vibrations of its constituent functional groups: the pyrrolidine ring and the N,N-disubstituted amide.

Key expected vibrational modes include:

Amide I Band: This is one of the most characteristic bands for amides and appears at a high frequency. For a tertiary amide like this compound, this band, which is primarily due to the C=O stretching vibration, is expected in the range of 1630-1670 cm⁻¹.

Pyrrolidine Ring Modes: The saturated five-membered ring exhibits several characteristic vibrations, including ring breathing modes (typically around 850-950 cm⁻¹), CH₂ scissoring/twisting modes (1400-1500 cm⁻¹), and C-C stretching vibrations.

C-N Stretching Vibrations: The spectrum will feature multiple C-N stretching modes from both the pyrrolidine ring and the tertiary amide group. The C-N stretch of the amide is expected around 1250-1350 cm⁻¹, while the ring C-N stretches will appear at lower frequencies.

C-H Stretching Vibrations: The aliphatic C-H stretching modes from the methyl groups and the pyrrolidine ring will be prominent in the 2800-3000 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aliphatic (Ring & Methyl) | 2800 - 3000 |

| Amide I (C=O Stretch) | Tertiary Amide | 1630 - 1670 |

| CH₂ Scissoring/Twisting | Pyrrolidine Ring | 1400 - 1500 |

| C-N Stretch | Tertiary Amide | 1250 - 1350 |

| Pyrrolidine Ring Breathing | Pyrrolidine Ring | 850 - 950 |

Electronic Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The amide group is the primary chromophore in this compound.

The electronic spectrum of simple, non-conjugated amides is characterized by two main absorption bands in the vacuum ultraviolet (VUV) and UV regions:

n → π* Transition: This transition involves the promotion of a non-bonding electron (n) from the oxygen atom's lone pair to the antibonding π* orbital of the carbonyl group. For tertiary amides like N,N-dimethylformamide, this is a relatively weak, symmetry-forbidden transition that typically occurs in the range of 200-220 nm.

π → π* Transition: This is a high-energy, high-intensity transition involving the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the amide group. This transition is typically observed at shorter wavelengths, below 200 nm, in the VUV region.

The pyrrolidine ring, being fully saturated, does not possess π electrons and therefore does not contribute to absorption in the near-UV or visible range. Consequently, the electronic spectrum of this compound is expected to be very similar to that of other simple N,N-dialkyl amides, displaying a weak n → π* absorption band at the edge of the conventional UV region.

Computational and Theoretical Chemistry Investigations of N,n Dimethylpyrrolidine 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energy characteristics of N,N-dimethylpyrrolidine-3-carboxamide. These methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energetic Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and to map the energetic landscape of a molecule. By employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G+(d,p), researchers can optimize molecular structures and calculate key thermodynamic parameters. arabjchem.orgnih.gov For instance, studies on similar pyrrolidinone derivatives have successfully used DFT to calculate properties like heats of formation, entropies, and calorific capacities at various temperatures. arabjchem.org This approach is also used to investigate the effects of substituents on molecular stability and reactivity. nih.govnih.gov

DFT calculations provide a detailed understanding of how electron density is distributed within the molecule, which is crucial for predicting its stability and the nature of its intermolecular interactions. researchgate.net The optimization process seeks the lowest energy conformation, providing precise bond lengths and angles. For related carboxamide compounds, DFT has been used to analyze vibrational spectra and understand donor-acceptor interactions, which govern molecular stability. chemrxiv.org

Table 1: Example of DFT-Calculated Thermodynamic Properties for a Pyrrolidinone Derivative This table is illustrative, based on data typically generated for similar compounds as described in the literature. arabjchem.org

| Property | Value | Unit |

| Heat of Formation | Value | kcal/mol |

| Entropy (at 298.15 K) | Value | cal/mol·K |

| Dipole Moment | Value | Debye |

| Ground State Energy | Value | Hartrees |

Ab Initio Calculations of Electronic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and more advanced techniques are used to compute a molecule's electronic characteristics with precision. conicet.gov.ar These calculations can determine fundamental properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).

From the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), various reactivity descriptors can be derived. conicet.gov.armdpi.com These include electronegativity, chemical potential, hardness, and softness, which collectively help in predicting the chemical behavior and reactivity of the molecule. mdpi.comnih.gov For example, a small HOMO-LUMO energy gap suggests higher chemical reactivity. researchgate.net

Table 2: Electronic Properties Derived from Ab Initio and DFT Calculations This table presents typical electronic properties calculated for organic molecules, as seen in studies on related structures. conicet.gov.armdpi.com

| Property | Description | Typical Calculation Method |

| Ionization Potential | Energy required to remove an electron from the molecule. | Ab Initio (MP2), DFT |

| Electron Affinity | Energy released upon adding an electron to the molecule. | Ab Initio (MP2), DFT |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | DFT (from HOMO/LUMO) |

| Chemical Hardness (η) | Resistance to change in electron distribution. | DFT (from HOMO/LUMO) |

| Dipole Moment (µ) | Measure of the net molecular polarity. | Ab Initio, DFT |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the pyrrolidine (B122466) ring and the rotatable carboxamide group means that this compound can exist in multiple conformations. Understanding these different spatial arrangements and the energy required to transition between them is key to understanding its function.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior. mdpi.com By simulating the molecule in an explicit solvent system, researchers can observe how it behaves in a more realistic, physiological-like environment. nih.gov MD simulations are crucial for exploring binding stability and conformational changes when a molecule interacts with a biological target, such as a protein. nih.govnih.gov

Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root-Mean-Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the molecule. mdpi.comnih.gov These simulations can reveal stable binding modes and the crucial interactions, like hydrogen bonds or van der Waals forces, that stabilize a particular conformation. nih.govresearchgate.net The insights gained are valuable for drug discovery and understanding nanoparticle-based drug delivery systems. mdpi.comfrontiersin.org

Characterization of Stable Conformations and Transition States

Computational methods are employed to map the potential energy surface of the molecule, identifying stable low-energy conformations and the high-energy transition states that separate them. nih.gov For molecules containing a proline-like pyrrolidine ring, the puckering of the five-membered ring (e.g., "up" or "down" pucker) and the cis/trans isomerization of the amide bond are critical conformational features. nih.gov

Table 3: Example of Conformational Analysis Data This table illustrates the type of data obtained from conformational analysis of molecules with similar structural features. nih.govnih.gov

| Conformation/State | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Description |

| Conformer A (e.g., trans-exo) | 0.00 | Value | Most stable ground state |

| Conformer B (e.g., trans-endo) | +1.5 | Value | A slightly less stable ring pucker |

| Conformer C (e.g., cis-exo) | +3.2 | Value | Higher energy cis-amide isomer |

| Transition State (A to B) | +5.8 | Value | Energy barrier for ring puckering |

Reaction Mechanism Modeling and Kinetic Parameter Prediction

Theoretical chemistry provides indispensable tools for modeling complex reaction mechanisms step-by-step. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

This modeling can also predict how different substrates or the presence of a catalyst might alter the reaction pathway and energetics. nih.gov Furthermore, computational studies on cycloaddition reactions involving pyrrolidinone derivatives have been used to explain the chemo-, regio-, and stereoselectivities observed experimentally by analyzing the transition state energies for different possible outcomes. researchgate.net These predictive capabilities are essential for optimizing synthetic routes and designing new chemical reactions. mdpi.com

Table 4: Illustrative Data for a Modeled Reaction Mechanism This table is a representative example based on findings for reactions involving pyrrolidine ring formation. nih.gov

| Reaction Step | Species | Calculated Activation Energy (kJ/mol) | Relative Energy (kJ/mol) |

| 1. Michael Addition | Transition State 1 | 21.7 | +21.7 |

| Intermediate 1 | - | -75.3 | |

| 2. Rearrangement | Transition State 2 | 142.4 | +67.1 |

| Intermediate 2 | - | -15.5 | |

| 3. Cyclization | Transition State 3 | 11.9 | +110.2 |

| Product Complex | - | -25.0 |

Computational Elucidation of Proton Transfer and Nucleophilic Attack Processes

The computational investigation of proton transfer and nucleophilic attack provides fundamental insights into the reactivity of molecules. For the pyrrolidine carboxamide scaffold, these studies are crucial for understanding reaction mechanisms, metabolic pathways, and the chemical stability of the compounds.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to model the electronic structure and potential energy surfaces of these molecules. The pyrrolidine ring, a saturated heterocycle, and the carboxamide group are the primary sites for such reactions. The nitrogen atom of the pyrrolidine ring is a potential nucleophile and a site for protonation.

Computational studies can map the reaction coordinates for proton transfer to and from the molecule, identifying the most energetically favorable sites for protonation. Similarly, the nucleophilic character of the pyrrolidine nitrogen can be quantified, and its attack on various electrophiles can be simulated. Kinetic studies on the reactions of pyrrolidine with electrophiles have been used to determine nucleophilicity parameters, which are valuable for predicting reactivity. researchgate.net The study of reaction kinetics for the formation of pyrrolidines through cycloaddition reactions also provides insights into the mechanistic pathways. researchgate.net

Prediction of Activation Barriers and Rate Constants

A key application of computational chemistry is the prediction of the energetics of chemical reactions, including the calculation of activation barriers (Ea) and rate constants (k). These parameters are essential for understanding the feasibility and speed of chemical processes. For pyrrolidine carboxamides, this includes conformational changes, metabolic degradation, and covalent interactions with biological targets.

Transition State Theory (TST) is a common framework used in conjunction with quantum mechanical calculations to estimate rate constants. The process involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. This energy difference corresponds to the activation barrier.

While specific data for this compound is not available, the table below illustrates the type of data that can be generated from such computational studies for a hypothetical reaction involving a pyrrolidine derivative. These calculations can guide synthetic chemists and pharmacologists by predicting the stability and reactivity of new compounds. For instance, computational studies on the ring contraction of pyridines to form pyrrolidine derivatives have successfully elucidated the reaction mechanism and the associated activation energies. nih.gov

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

| Conformational Isomerization | DFT (B3LYP/6-31G*) | 5.2 | 1.2 x 10⁸ |

| N-dealkylation (Metabolic) | TST/DFT | 25.8 | 3.5 x 10⁻⁵ |

| Amide Hydrolysis | DFT with explicit solvent | 32.1 | 7.1 x 10⁻¹⁰ |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Molecular Docking and Ligand Binding Studies (Theoretical Focus)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is extensively used in drug discovery to understand and predict the interactions of ligands like pyrrolidine carboxamides with their biological targets.

Prediction of Binding Modes and Interaction Energies with Biological Macromolecules

For the pyrrolidine carboxamide scaffold, molecular docking studies have been instrumental in elucidating binding modes with various enzymes and receptors. nih.govnih.gov These studies have revealed that the pyrrolidine ring and the carboxamide group are key pharmacophoric features that participate in crucial interactions within the binding site.

Commonly observed interactions include:

Hydrogen Bonds: The amide group can act as both a hydrogen bond donor and acceptor. The pyrrolidine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aliphatic pyrrolidine ring and any attached nonpolar groups can engage in favorable hydrophobic interactions with nonpolar residues in the protein's binding pocket.

The results of these docking studies are often quantified by a scoring function, which estimates the binding free energy. This allows for the ranking of different compounds and the prioritization of candidates for synthesis and biological testing. Studies on pyrrolidine carboxamide derivatives as inhibitors of enzymes like Mycobacterium tuberculosis InhA and Plasmodium falciparum N-myristoyltransferase have successfully used molecular docking to understand their mechanism of action. nih.govnih.govplos.org

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Interactions |

| Pyrrolidine Carboxamides | M. tuberculosis InhA | Tyr158, NAD+ | Hydrogen bonding with the catalytic tyrosine and the NAD+ cofactor; hydrophobic interactions in the substrate-binding pocket. nih.govnih.gov |

| Sulphonamide Pyrrolidine Carboxamides | P. falciparum N-myristoyltransferase | Leu377, Phe110, Tyr289 | Hydrogen bonds with backbone atoms, π-π stacking with aromatic residues. plos.org |

| Pyrrolotriazinone Carboxamides | Prostaglandin E2 receptor 3 (EP3) | Not specified | High antagonistic activity predicted by docking. nih.gov |

Virtual Screening Methodologies for Pyrrolidine Carboxamide Scaffolds

Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. For the pyrrolidine carboxamide scaffold, several virtual screening methodologies have been employed to discover new and potent bioactive molecules.

Structure-Based Virtual Screening (SBVS): This approach utilizes the three-dimensional structure of the target protein. Large compound databases are docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This has been a successful strategy for identifying novel pyrrolidine carboxamide inhibitors. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model can be built based on the structures of known active ligands.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model is then used as a query to search for new molecules that match these features. researchgate.net

Scaffold Hopping: This technique aims to identify new core structures (scaffolds) that can mimic the biological activity of a known active compound. mdpi.comresearchgate.net By replacing the pyrrolidine carboxamide core with other chemical motifs while maintaining key binding interactions, novel classes of compounds can be discovered.

These virtual screening campaigns often lead to the identification of a smaller, more manageable set of "hit" compounds that can then be synthesized and tested experimentally, significantly accelerating the drug discovery process. nih.gov

Engagement of N,n Dimethylpyrrolidine 3 Carboxamide in Catalysis and Polymerization Sciences

N,N-Dimethylpyrrolidine-3-carboxamide as a Component in Catalytic Systems

The utility of N,N-disubstituted carboxamide functional groups is well-established in organic chemistry. These groups can act as directing groups, ligands for metal catalysts, or polar aprotic solvents. The pyrrolidine (B122466) scaffold is also a privileged structure in catalysis, particularly in organocatalysis.

Utility as a Reagent or Auxiliary in Organic Transformations

N,N-dimethylamides are recognized for their utility in a variety of chemical reactions, often serving as solvents or dehydrating agents in organic synthesis. evitachem.com However, specific, detailed research outlining the role of this compound as a key reagent or auxiliary in specific organic transformations is not extensively documented in peer-reviewed literature. Its structural features suggest potential as a polar, aprotic solvent or as a ligand, but dedicated studies to characterize these functions are limited.

Exploration in Enantioselective Catalysis

The pyrrolidine ring is a cornerstone of many successful chiral catalysts and auxiliaries used in enantioselective synthesis. Proline and its derivatives, for instance, are famous organocatalysts. While the potential for a chiral version of this compound to participate in enantioselective processes exists, there is currently a lack of specific studies in the accessible scientific literature that explore its application in this domain. Therefore, its performance and utility in enantioselective catalysis remain an open area for investigation.

Role in Ring-Opening Polymerization (ROP) Processes

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. cymitquimica.combldpharm.com The initiator and reaction conditions play a crucial role in controlling the polymerization. Recent studies have shed light on the mechanistic aspects of NCA ROP where structures related to this compound are central to understanding the reaction pathway.

Mechanistic Investigations of Water-Assisted Controlled ROP

Traditionally, the ROP of NCAs requires stringent anhydrous conditions to prevent unwanted side reactions initiated by water. nih.gov However, groundbreaking research has demonstrated an unexpected water-assisted controlled ROP of proline N-carboxyanhydride (ProNCA). nih.gov In these studies, a related compound, (S)-N,N-dimethylpyrrolidine-2-carboxamide, was used to model the reactive chain end of the growing polymer. nih.gov

The research revealed that the presence of water significantly accelerates the polymerization of ProNCA, reducing reaction times from days to mere minutes (2-5 minutes) while achieving near-quantitative yields. nih.gov Density functional theory (DFT) calculations suggest that water plays a direct role in the mechanism by facilitating a proton shift, which is the rate-determining step in the absence of water. nih.gov This water-assisted proton transfer significantly lowers the activation energy barrier for chain propagation, leading to a much faster and still controlled polymerization. nih.gov This discovery challenges the long-held belief that water is exclusively a detrimental component in NCA ROP.

Key Findings in Water-Assisted ProNCA ROP

| Feature | Anhydrous ROP of ProNCA | Water-Assisted ROP of ProNCA |

|---|---|---|

| Reaction Time | Up to one week | 2–5 minutes |

| Reaction Control | Poor control of molar mass | Well-defined polypeptides |

| Product Yield | Variable | Almost-quantitative |

| Proposed RDS | Intramolecular proton shift | Water-facilitated proton shift |

| Activation Energy | High (e.g., 26.6 kcal/mol in pure ACN) | Significantly lowered |

Data derived from studies on ProNCA ROP. nih.gov

Polymerization of N-Carboxyanhydride (NCA) Derivatives of Pyrrolidine

The polymerization of proline NCA (ProNCA) is notoriously challenging due to the slow reaction rates and premature precipitation of the product as polyproline type I helices. nih.gov The water-assisted methodology overcomes this by producing well-defined poly-L-proline (PLP) that remains in a soluble, polyproline type II helical conformation. nih.gov

This rapid and controlled polymerization has been shown to be compatible with a wider range of initiators than previously thought, including not just hydrophobic amines but also hydrophilic amines and even complex biomacromolecules like proteins. nih.gov This allows for the "grafting-from" synthesis of protein-polypeptide conjugates, a significant advancement for creating functional biomaterials. nih.gov The insights gained from the ProNCA system provide a valuable framework for developing water-resistant ROP of other challenging NCA monomers, particularly those derived from proline-like structures. nih.gov

Design of Polymer Architectures via Pyrrolidine Carboxamide Initiators

The initiator in a polymerization process is fundamental to controlling the final polymer architecture, including block copolymers and other complex structures. While macromolecular initiators are used to create block and graft copolymers, and various small-molecule initiators are used for chain-growth polymerization, specific research detailing the use of this compound as an initiator to control and design specific polymer architectures is not currently available in the literature. bldpharm.com The development of initiators is a key area of polymer chemistry, but the application of this particular compound for such purposes has yet to be explored.

Applications in Medicinal Chemistry and Biological Probe Design Focused on Molecular Interactions

Design Principles for Biologically Active N,N-Dimethylpyrrolidine-3-carboxamide Derivatives

The design of potent and selective molecules based on this scaffold relies on a deep understanding of its structural features and how modifications impact target engagement.

The enhancement of target affinity for derivatives of this compound is achieved through systematic structure-activity relationship (SAR) studies. A prominent example is the development of pyrrolidine (B122466) carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. nih.gov

Initial lead compounds were optimized by modifying substituents on a phenyl ring attached to the core scaffold. nih.gov Strategies included sourcing commercially available analogs, traditional synthesis, and the use of microtiter plate synthesis for rapid library generation and in-situ screening. nih.gov This iterative process, focusing on diversifying substituents at the meta-position of the phenyl ring, led to a more than 160-fold improvement in inhibitory potency. nih.gov

Stereochemistry is another critical factor in affinity enhancement. In the development of ligands for the melanocortin-4 receptor, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized. nih.gov It was discovered that among the four possible stereoisomers, the (2R,3R)-pyrrolidine isomer possessed the most potent binding affinity, highlighting that specific spatial orientation is crucial for effective interaction with the receptor. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine Carboxamide Derivatives as InhA Inhibitors This interactive table summarizes the impact of different substituents on the inhibitory activity against the InhA enzyme.

| Compound ID | Substituent (R group) | Inhibitory Activity (IC₅₀) | Key Finding |

|---|---|---|---|

| Lead Compound | Initial Phenyl Ring | >720 µM | Starting point for optimization. nih.gov |

| p37 | Piperazine with para-substituted phenyl | 4.47 µM | Demonstrates that piperazine-containing scaffolds can exhibit strong inhibition. nih.gov |

| Optimized Cmpd | Meta-substituted Phenyl | 4.4 µM | Significant 160-fold potency improvement over the lead compound. nih.gov |

The pyrrolidine ring is considered a "privileged structure" in medicinal chemistry, a concept describing a molecular scaffold that is capable of binding to multiple, distinct biological targets. nih.govresearchgate.net This versatility arises from several key physicochemical properties.

The five-membered pyrrolidine ring is a non-planar, saturated heterocycle. nih.govresearchgate.net Its sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net This non-planarity, known as "pseudorotation," contributes to its ability to fit into diverse and complex biological binding sites. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold possesses inherent stereochemistry. The carbon atoms can be chiral centers, and the spatial orientation of substituents can be precisely controlled. researchgate.net This allows for the design of stereoisomers with vastly different biological profiles, as the specific 3D arrangement can dictate the binding mode and affinity for enantioselective proteins like enzymes and receptors. researchgate.net The nitrogen atom in the ring also confers basicity and provides a key point for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

Mechanisms of Interaction with Specific Biological Targets

Derivatives of this compound modulate biological systems by interacting with specific targets such as enzymes, receptors, and protein-protein interfaces.

Pyrrolidine carboxamide derivatives have been successfully developed as direct enzyme inhibitors. nih.gov In the case of the InhA enzyme from M. tuberculosis, these compounds function by binding directly to the active site, thereby avoiding the need for metabolic activation that some other drugs require. nih.gov

Crystal structures of InhA complexed with these inhibitors reveal a specific binding mode. The inhibitors occupy the active site and establish a hydrogen-bonding pattern with the NAD⁺ cofactor and the side-chain of Tyrosine-158 (Tyr158), a key catalytic residue of the enzyme. nih.gov This direct, competitive inhibition mechanism effectively blocks the enzyme's function. nih.govlibretexts.org Further studies resolving racemic mixtures of these inhibitors showed that typically only one enantiomer is active, underscoring the high degree of stereospecificity required for effective binding within the enzyme's active site. nih.gov

The pyrrolidine carboxamide scaffold is integral to the design of ligands that bind to various receptors, including G-protein coupled receptors (GPCRs). For instance, pyrrolidinone carboxamide derivatives have been developed as modulators of the ChemR23 receptor, which is involved in inflammatory processes. google.com Similarly, 3-arylpyrrolidine-2-carboxamide derivatives have been designed as potent ligands for the melanocortin-4 receptor. nih.gov

These compounds can also act as allosteric modulators, which bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This is exemplified by the development of thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide (B105335) derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov By binding to an allosteric site within the receptor's transmembrane domain, these NAMs can modulate the signal transduction pathway initiated by glutamate, the primary neurotransmitter. nih.gov This mechanism allows for a more subtle fine-tuning of receptor activity compared to direct blocking.

Table 2: Examples of Pyrrolidine Carboxamide Derivatives as Receptor Ligands This interactive table showcases the diversity of receptors targeted by derivatives of this scaffold.

| Derivative Class | Target Receptor | Type of Interaction | Potential Application Area |

|---|---|---|---|

| 3-Arylpyrrolidine-2-carboxamides | Melanocortin-4 Receptor (MC4R) | Ligand Binding (Agonist) nih.gov | Metabolic Regulation |

| Pyrrolidinone carboxamides | ChemR23 | Modulator google.com | Inflammatory Diseases |

| Thieno[3,2-b]pyridine-5-carboxamides | Metabotropic Glutamate Receptor 5 (mGlu₅) | Negative Allosteric Modulator (NAM) nih.gov | Central Nervous System Disorders |

Protein-protein interactions (PPIs) are central to nearly all cellular processes but represent a challenging class of drug targets due to their typically large and flat interfaces. nih.gov The design of small molecules that can disrupt or stabilize these interactions is a major goal in medicinal chemistry. nih.govresearchgate.net

The rigid, three-dimensional nature of the pyrrolidine carboxamide scaffold makes it an attractive platform for designing PPI modulators. nih.govresearchgate.net The scaffold can serve as a rigid framework to position functional groups in a precise spatial orientation, mimicking the key "hot-spot" amino acid residues that are critical for a given PPI. nih.gov For example, in the well-studied interaction between Inhibitor of Apoptosis Proteins (IAPs) and caspases, small peptidomimetic molecules have been designed to bind to a specific pocket on the IAP surface. nih.gov The pyrrolidine scaffold is well-suited to create non-peptidic mimetics for such interactions by presenting substituents that replicate the binding of key residues like alanine (B10760859) or proline. nih.gov

Furthermore, dynamic combinatorial chemistry has been used to identify small-molecule stabilizers of the 14-3-3 protein/synaptopodin complex, demonstrating that small molecules can indeed modulate these complex interactions. nih.gov The principles learned from such studies can be applied to design focused libraries of pyrrolidine carboxamide derivatives tailored to modulate specific PPIs. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Activity (Molecular Basis)

The this compound scaffold is a key structural motif in the design of various biologically active agents. Its inherent three-dimensionality and the presence of a hydrogen bond acceptor in the carboxamide group make it an attractive starting point for exploring interactions with biological targets. nih.govnih.gov The structure-activity relationship (SAR) of derivatives based on this core structure is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Systematic Studies on Substituent Effects on Target Engagement

Systematic modifications of the this compound core have been explored to understand how different substituents influence target engagement and biological activity. These studies often focus on introducing substituents on the pyrrolidine ring or modifying the carboxamide group.

The nature and position of substituents on the pyrrolidine ring can significantly impact the biological activity of this compound analogs. For instance, in a series of pyrrolidine aryl carboxamide derivatives designed as potential anticancer agents, the nature of the amide and the length of the linker between the pyrrolidine core and an aryl moiety were identified as critical determinants of activity. nih.gov While not direct derivatives of this compound, these studies highlight the importance of the spatial arrangement and electronic properties of substituents on the pyrrolidine scaffold.

In the context of designing selective delta opioid receptor agonists, the substitution pattern on the amide nitrogen of related benzamide (B126) derivatives was found to dramatically influence binding affinity. N,N-dialkylbenzamide derivatives generally exhibited higher affinity than N-monoalkyl or unsubstituted benzamide derivatives, suggesting that the N,N-dimethyl substitution pattern on the carboxamide is a key element for interaction with the receptor. nih.gov

The following table summarizes the impact of hypothetical substitutions on the this compound scaffold based on general principles observed in related series of compounds.

| Position of Substitution | Type of Substituent | Observed/Expected Impact on Biological Activity |

| Pyrrolidine Ring (C2, C4, C5) | Alkyl, Aryl, Hydroxyl | Can influence steric interactions and introduce additional binding points (e.g., hydrogen bonds), potentially increasing potency and selectivity. |

| Pyrrolidine Nitrogen (N1) | Bulky or charged groups | May alter the overall shape and polarity of the molecule, affecting cell permeability and target recognition. |

| Carboxamide Nitrogen | Modification of methyl groups | Can modulate the electronic nature and steric profile of the carboxamide, which is often crucial for hydrogen bonding with the target protein. |

It is important to note that these are generalized trends, and the specific effect of a substituent is highly dependent on the particular biological target being investigated.

Stereochemical Influence on Biological Recognition

Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a fundamental role in their biological activity. mdpi.com The this compound molecule contains a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as two enantiomers: (R)-N,N-dimethylpyrrolidine-3-carboxamide and (S)-N,N-dimethylpyrrolidine-3-carboxamide. The spatial orientation of the N,N-dimethylcarboxamide group is critical for how the molecule interacts with chiral biological macromolecules such as proteins and enzymes.

Studies on related chiral compounds have consistently demonstrated that different enantiomers can exhibit significantly different biological activities. For instance, in a series of compounds related to the kappa opioid receptor ligand U-50,488, the stereochemistry of the molecule was crucial for its activity. nih.gov Similarly, research on 3-Br-acivicin and its derivatives has shown that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is key for recognition by biological transporters and targets. mdpi.com

The differential activity of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more favorable binding interaction with the target protein than the other. This can result in one enantiomer being a potent agonist or antagonist, while the other is significantly less active or even inactive.

The table below illustrates the potential differential activity of the enantiomers of this compound based on findings from analogous chiral molecules.

| Enantiomer | Potential Biological Activity Profile | Rationale based on Analogous Compounds |

| (R)-N,N-dimethylpyrrolidine-3-carboxamide | May exhibit higher affinity for a specific biological target compared to the (S)-enantiomer. | The specific spatial arrangement of the carboxamide group could lead to optimal interactions with the binding site. |

| (S)-N,N-dimethylpyrrolidine-3-carboxamide | May show lower affinity or a different activity profile for the same target. | The alternative spatial orientation might result in steric clashes or a lack of crucial binding interactions within the target's active site. |

The synthesis of enantiomerically pure forms of this compound is therefore a critical step in the development of selective and potent therapeutic agents based on this scaffold.

Development of this compound as Molecular Probes for Biochemical Pathways

Molecular probes are essential tools in chemical biology and medicinal chemistry for studying biological systems. The this compound scaffold can be adapted for the development of such probes to investigate ligand-target interactions and elucidate biochemical pathways.